The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic molecule notable for its potential applications in medicinal chemistry. It belongs to a class of compounds characterized by a distinctive isoindole structure, which is associated with various biological activities. This compound is particularly interesting due to its structural features that may contribute to its pharmacological properties.
The compound is classified as an amide, specifically a propanamide, due to the presence of the propanamide functional group in its structure. It also contains a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds, making it of interest in drug design .
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The synthetic pathway may include:
Specific reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product. Optimization studies are often necessary to refine these parameters.
The molecular structure of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide can be represented using various notations:
C(C(=O)N(c1ccccc1)C(=O)c2c(N(c3ccccc3)C(F)(F)F)c(c(c2)O)C(=O))
InChI=1S/C24H16F3N3O5/c25-24(26,27)21(30)19(29)22(31)20(28)18(17-10-12-23(17)32)14(15)13(16)11-9/h1-12H,13H2,(H,24,30) .
Key data points include:
The presence of multiple functional groups suggests potential for diverse interactions with biological targets.
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide likely involves interactions at specific biological targets:
Research into similar compounds suggests that modifications in the isoindole structure may lead to variations in potency and selectivity towards particular biological targets .
Key physical properties include:
Chemical properties are characterized by:
Relevant data such as melting point and boiling point should be determined experimentally for precise applications .
The compound has potential applications in:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2